molecular formula C23H26O3 B042100 d-cis-Phenothrin CAS No. 51186-88-0

d-cis-Phenothrin

Cat. No. B042100
CAS RN: 51186-88-0
M. Wt: 350.4 g/mol
InChI Key: SBNFWQZLDJGRLK-SFTDATJTSA-N
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Description

d-Phenothrin, also referred to as phenothrin or sumithrin, is a type I pyrethroid insecticide . It is a synthetic pyrethroid that kills adult fleas and ticks . It has also been used to kill head lice in humans . d-Phenothrin is used as a component of aerosol insecticides for domestic use .


Synthesis Analysis

The content of d-phenothrin in technical preparations was determined by gas chromatography (GC) on a column of 2% PEG-20M or 2% DEGS, using suitable internal standards .


Molecular Structure Analysis

The International Union of Pure and Applied Chemistry (IUPAC) name for d-phenothrin is 3-phenoxybenzyl (1RS,3RS;1RS,3SR)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate . The Chemical Abstracts Service (CAS) registry number is 26002-80-2 .


Chemical Reactions Analysis

There is limited information available on the chemical reactions of d-cis-Phenothrin .


Physical And Chemical Properties Analysis

d-Phenothrin and phenothrin are similar in chemical structure but differ by isomeric configuration . The vapor pressure is 1.43 x 10-7 mmHg at 21 °C . The Octanol-Water Partition Coefficient (log Kow) is 6.01 . The molecular weight is 350.46 g/mol . The solubility in water is <9.7 μg/L at 25 °C .

Scientific Research Applications

  • Antitumor Properties and Chemistry : cis-DDP, a compound related to d-cis-Phenothrin, exhibits clinically useful antitumor properties and can form platinum blues. This sparked an investigation into its chemistry in water (Lippard, 1982).

  • Neurophysiological Activity and Toxicity : Derivatives of cis-cyphenothrin, including cyclopropane, episulfide, and epoxide, show reduced toxicity but enhanced neurophysiological activity and photostability (Ruzo, Casida, & Gammon, 1984).

  • Bioconcentration in Fish : The d-cis isomer has a higher bioconcentration factor (BCF) than the d-trans isomer in fish, with reduced elimination caused by inhibited oxidative reactions (Miyamoto, Saito, Takimoto, & Matsuo, 1992).

  • Microbial Degradation : The bacterial strain Staphylococcus succinus HLJ-10 can degrade d-cyphenothrin, achieving over 90% degradation within 7 days. This strain can also degrade a wide range of synthetic pyrethroids (Huang et al., 2020).

  • Lipid Metabolic Disorder : Exposure to cis-bifenthrin, another compound similar to d-cis-Phenothrin, at environmentally relevant concentrations resulted in lipid metabolic disorder associated with nonalcoholic fatty liver disease in Xenopus laevis (Li et al., 2022).

  • Genotoxicity : Phenothrin induces significant, dose-dependent DNA damage in human blood peripheral lymphocytes and hepatocytes at concentrations higher than 20 µM and 50 µM, respectively (Nagy, Rácz, Matsumoto, Ádány, & Ádám, 2014).

  • Hormonal Effects : D-phenothrin showed no estrogenic or androgenic effects in vivo short-term assays (Yamada et al., 2003).

  • Mosquito Control : When applied to vegetation, d-phenothrin and resmethrin resulted in a significant reduction of adult mosquitoes (Amoo et al., 2008).

  • Bioremediation Potential : The bacterial strain P31, capable of degrading D-phenothrin, has great potential for bioremediation in pyrethroid-contaminated environments (Yang et al., 2018).

  • Oxidative DNA Damage : Intraperitoneal administration of d-phenothrin caused dose-dependent, significant oxidative DNA damage in rat liver and kidney, with the liver showing a higher level than the kidney (Atmaca & Aksoy, 2015).

Safety And Hazards

d-Phenothrin is very toxic to aquatic life with long-lasting effects . It causes skin irritation, serious eye irritation, and may cause drowsiness or dizziness . It is harmful if inhaled . It is suspected of damaging the unborn child and may cause damage to organs through prolonged or repeated exposure .

Future Directions

d-Phenothrin is registered for use in commercial and industrial settings, medical institutions, and other settings including aircraft, railroad cars, ships, trailers, homes, animal kennels, gardens, greenhouses, and pet products . It is also registered for application by aircraft or truck-mounted sprayers as an ultra-low volume (ULV) application for mosquito control in vector abatement programs .

properties

IUPAC Name

(3-phenoxyphenyl)methyl (1R,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26O3/c1-16(2)13-20-21(23(20,3)4)22(24)25-15-17-9-8-12-19(14-17)26-18-10-6-5-7-11-18/h5-14,20-21H,15H2,1-4H3/t20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNFWQZLDJGRLK-SFTDATJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C[C@H]1[C@H](C1(C)C)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30274050, DTXSID801019680
Record name (+)-cis-Phenothrin
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URL https://comptox.epa.gov/dashboard/DTXSID30274050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-cis-Phenothrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801019680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

d-cis-Phenothrin

CAS RN

51186-88-0, 74430-92-5, 51186-87-9
Record name (3-Phenoxyphenyl)methyl (1R,3S)-2,2-dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropanecarboxylate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name cis-Phenothrin
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URL https://commonchemistry.cas.org/detail?cas_rn=74430-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Phenoxyphenyl)methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate
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Record name d-cis-Phenothrin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-cis-Phenothrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-cis-Phenothrin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-phenoxybenzyl (1R-cis)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate
Source European Chemicals Agency (ECHA)
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Record name PHENOTHRIN, D-CIS-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Miyamoto, S Saito, Y Takimoto, M Matsuo - Chemosphere, 1992 - Elsevier
… This study clearly demonstrated that the BCF value of d-cis phenothrin in carp was significantly higher than the d-trans isomer and an exposure in the presence of piperonyl butoxide …
Number of citations: 10 www.sciencedirect.com
J Miyamoto, T Suzuki, C Nakae - Pesticide Biochemistry and Physiology, 1974 - Elsevier
… Radioactive d-cisphenothrin similarly labeled with carbon-14 was also included in the rat … In contrast to d-trans-phcnothrin, d-cisphenothrin was hardly metabolized by the rat liver …
Number of citations: 58 www.sciencedirect.com
KS Boone - 2018 - search.proquest.com
With the multitude of new chemicals developed each year, understanding their potentially toxic effects on aquatic life is of current concern. The goal of this work is to provide a …
Number of citations: 1 search.proquest.com

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